6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride
Overview
Description
6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride, also known as 6-BCM-IP, is a synthetic compound that has been used in numerous scientific research studies due to its wide range of applications. 6-BCM-IP is a derivative of imidazole, a heterocyclic aromatic compound with five-membered ring structures. It is composed of a nitrogen atom, two carbon atoms, and two oxygen atoms, and is a colorless, odorless, and crystalline powder. 6-BCM-IP is highly soluble in water and alcohols, and has a melting point of 156°C.
Scientific Research Applications
Corrosion Inhibition for Mild Steel 6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride derivatives have been studied for their potential as corrosion inhibitors for mild steel in acidic environments. These derivatives, including similar compounds, have shown high efficiency in preventing corrosion, with some achieving inhibition performance percentages up to 90% at specific concentrations. The studies use various methods such as weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the performance of these inhibitors. Additionally, computational approaches like density functional theory (DFT) and molecular dynamic simulation (MD) support the experimental results, indicating these compounds act as mixed-type inhibitors (Saady et al., 2021).
Anticancer and Antimicrobial Potential Research into 6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine derivatives also explores their potential as anticancer and antimicrobial agents. Novel synthesis methods have been developed to create derivatives that are evaluated for these activities. Notably, some compounds have shown promising antibacterial and antifungal activities, as well as significant anticancer properties against breast cancer cell lines. This suggests the imidazo[4,5-b]pyridine moiety could serve as a promising template for the development of new therapeutic agents (Shelke et al., 2017).
Halogenation and Molecular Structure Analysis Studies on the halogenation of imidazo[4,5-b]pyridine derivatives, including 6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine, have provided insights into their molecular structure and reaction behaviors. Halogenation processes have been shown to yield various halogenated derivatives, which are analyzed using techniques like X-ray diffraction to understand their crystal and molecular structures. This research contributes to the broader understanding of the chemical properties and reactivity of imidazo[4,5-b]pyridine derivatives, facilitating their application in diverse scientific fields (Yutilov et al., 2005).
properties
IUPAC Name |
6-bromo-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClN3.ClH/c8-4-1-5-7(10-3-4)12-6(2-9)11-5;/h1,3H,2H2,(H,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFOVWBVMOJBFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)CCl)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1334149-01-7 | |
Record name | 3H-Imidazo[4,5-b]pyridine, 6-bromo-2-(chloromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334149-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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